molecular formula C6H5ClINO B12967844 2-Chloro-3-iodo-5-methoxypyridine

2-Chloro-3-iodo-5-methoxypyridine

Cat. No.: B12967844
M. Wt: 269.47 g/mol
InChI Key: ZMACILLXAYNCOO-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-5-methoxypyridine is a halogenated heterocyclic compound with the molecular formula C6H5ClINO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodo-5-methoxypyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-5-methoxypyridine using iodine and a suitable oxidizing agent. The reaction conditions often include solvents like acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodo-5-methoxypyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-3-iodo-5-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-5-methoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H5ClINO

Molecular Weight

269.47 g/mol

IUPAC Name

2-chloro-3-iodo-5-methoxypyridine

InChI

InChI=1S/C6H5ClINO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3

InChI Key

ZMACILLXAYNCOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)Cl)I

Origin of Product

United States

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